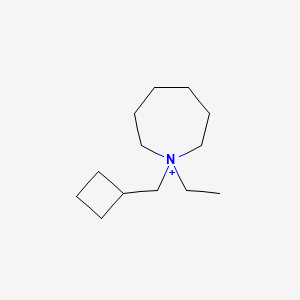

1-(Cyclobutylmethyl)-1-ethylazepan-1-ium

Description

Structure

3D Structure

Properties

CAS No. |

529474-22-4 |

|---|---|

Molecular Formula |

C13H26N+ |

Molecular Weight |

196.35 g/mol |

IUPAC Name |

1-(cyclobutylmethyl)-1-ethylazepan-1-ium |

InChI |

InChI=1S/C13H26N/c1-2-14(12-13-8-7-9-13)10-5-3-4-6-11-14/h13H,2-12H2,1H3/q+1 |

InChI Key |

HYCQJYMDKVBLMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CCCCCC1)CC2CCC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 1 Cyclobutylmethyl 1 Ethylazepan 1 Ium

Precursor Synthesis and Amine Scaffold Construction

The creation of the 1-(cyclobutylmethyl)-1-ethylazepan-1-ium cation begins with the synthesis of a substituted azepane precursor. This process involves two key stages: the formation of the seven-membered azepane ring and the subsequent installation of the required substituents (ethyl and cyclobutylmethyl groups) onto the nitrogen atom. The focus of modern synthetic chemistry has been to develop efficient and stereocontrolled methods for constructing the heterocyclic core.

Azepane Ring Formation Methodologies

A variety of synthetic approaches have been developed to construct the azepane ring system, broadly categorized into ring-closing, ring-expansion, and cyclization strategies. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including the seven-membered azepane core. wikipedia.org This reaction typically involves an acyclic diene precursor containing a nitrogen atom, which undergoes intramolecular metathesis catalyzed by ruthenium complexes, such as Grubbs catalysts, to form a cyclic alkene. organic-chemistry.org The resulting unsaturated azepine can then be hydrogenated to yield the saturated azepane scaffold.

The RCM approach has been successfully applied to the synthesis of various complex molecules, including trihydroxyazepanes and intermediates for natural products like (−)-balanol. wikipedia.orgrsc.org For instance, the synthesis of a 7-membered heterocycle intermediate for (−)-balanol was achieved in 87% yield using a ruthenium indenylidene complex. wikipedia.org The versatility of RCM allows for the construction of a wide range of ring sizes, from 5- to 30-membered rings, with the primary byproduct being volatile ethylene, contributing to the reaction's atom economy. wikipedia.orgorganic-chemistry.org

Key features of Ring-Closing Metathesis for Azepane Synthesis:

| Feature | Description | Catalyst Examples | Reference |

|---|---|---|---|

| Reaction Type | Intramolecular olefin metathesis of a diene. | Grubbs' Catalysts (1st and 2nd Gen), Hoveyda-Grubbs Catalysts, Ruthenium indenylidene complexes. | wikipedia.orgorganic-chemistry.org |

| Substrate | Acyclic diene containing a nitrogen atom tether. | N/A | researchgate.net |

| Product | Unsaturated azepine (dihydroazepine or tetrahydroazepine). | N/A | rsc.org |

| Key Advantage | High functional group tolerance and formation of a volatile byproduct (ethylene). | N/A | wikipedia.org |

Ring-expansion strategies provide an alternative route to azepanes by enlarging a pre-existing smaller ring, such as a piperidine (B6355638) or a benzene (B151609) ring. These methods are valuable as they can leverage readily available starting materials. nih.gov

One notable method is the dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This photochemical approach transforms simple, often commercially available, nitroarenes into complex polysubstituted azepanes in a two-step process. nih.govmanchester.ac.ukthieme-connect.com The reaction is initiated by blue light, which mediates the conversion of the nitro group into a singlet nitrene. This intermediate transforms the six-membered benzene ring into a seven-membered 3H-azepine system, which is then hydrogenated to the final azepane. nih.govrwth-aachen.demanchester.ac.uk This strategy allows the substitution pattern of the initial nitroarene to be directly translated to the azepane core, enabling precise control over substituent placement. rwth-aachen.de

Another significant strategy is the Dowd–Beckwith ring expansion. wikipedia.org This free-radical reaction expands a cyclic β-keto ester by introducing an α-alkylhalo substituent, which then undergoes radical-initiated cyclization and rearrangement to form a larger ring. nih.govwikipedia.org The process typically uses a radical initiator like AIBN and tributyltin hydride. wikipedia.org While powerful for creating medium and large rings, its success can be dependent on the accessibility of the carbonyl group. wikipedia.orgresearchgate.net Furthermore, stereoselective and regioselective ring expansion of piperidine derivatives has been demonstrated as a viable route to diastereomerically pure azepane derivatives in excellent yields. rsc.org

The aza-Prins cyclization is a powerful method for forming nitrogen-containing heterocycles. nih.gov The silyl-aza-Prins cyclization, in particular, has been developed for the synthesis of seven-membered azacycles. nih.govorganic-chemistry.org This process involves the reaction of an allylsilyl amine with an aldehyde to form an iminium ion, which then undergoes a 7-endo cyclization. A subsequent elimination of the silyl (B83357) group yields the azepane derivative. nih.gov

The outcome of the reaction can be highly dependent on the Lewis acid catalyst employed. For instance, using indium(III) chloride (InCl₃) selectively produces azepanes, while trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can lead to the formation of tetrahydropyran (B127337) derivatives. nih.gov More recently, sustainable iron(III) salts have been used as catalysts, providing tetrahydroazepines efficiently under mild conditions. nih.govorganic-chemistry.orgacs.org Researchers found that FeBr₃ was an optimal catalyst, achieving yields up to 90%. organic-chemistry.org

| Catalyst | Product Selectivity | Typical Yield | Reference |

|---|---|---|---|

| InCl₃ | Azepanes | High yields, good diastereoselectivity | nih.gov |

| TMSOTf | Tetrahydropyran derivatives | - | nih.gov |

| FeBr₃ | Tetrahydroazepines | Up to 90% | organic-chemistry.org |

| FeCl₃ | Tetrahydroazepines | Good yields | acs.org |

Organolithium chemistry offers highly stereospecific methods for the synthesis and functionalization of azepanes. nih.gov One advanced chemoenzymatic strategy involves the biocatalytic generation of enantioenriched 2-aryl azepanes, which are then converted to N'-aryl ureas. nih.gov Upon treatment with a base, these ureas rearrange via a configurationally stable benzyllithium (B8763671) intermediate, resulting in a stereospecific transfer of the aryl group to the 2-position of the azepane ring. nih.gov This method provides access to previously challenging enantioenriched 2,2-disubstituted azepanes. nih.gov

Furthermore, the addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines has been shown to proceed with high stereoselectivity, offering a route to functionalized azetidine (B1206935) precursors which can be conceptually extended to larger ring systems. frontiersin.org

Stereoselective Installation of Substituents

Achieving stereocontrol during the synthesis of the azepane scaffold is critical for producing specific isomers of biologically active compounds. Several of the aforementioned methodologies offer excellent levels of stereoselectivity.

The organolithium-mediated rearrangement of N'-aryl ureas proceeds with stereospecificity, preserving the configuration of the benzyllithium intermediate during the aryl transfer. nih.gov Similarly, the silyl-aza-Prins cyclization can provide trans-azepanes with good to excellent diastereoselectivity. nih.gov

A novel approach for the stereoselective synthesis of highly functionalized azepanes involves an osmium-catalyzed tethered aminohydroxylation (TA) reaction. acs.orgnih.gov This strategy creates a new C–N bond with complete regio- and stereocontrol. acs.org The process starts with an allylic alcohol, which is converted to an aroyloxycarbamate. The subsequent osmium-catalyzed reaction leads to an oxazolidinone, which, after hydrolysis and intramolecular reductive amination, affords the desired polysubstituted azepane. acs.orgnih.gov This method has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov

Additionally, diastereoselective hydroboration of tetrahydroazepine substrates can yield regioisomeric azepanols, which can be oxidized to the corresponding oxo-azepines, further diversifying the available functionalized scaffolds. nih.gov The development of straightforward synthetic routes to optically active [b]-annulated azepane scaffolds has also been achieved via olefin cross-metathesis followed by exhaustive hydrogenation, yielding products with a relative trans-configuration in a stereoselective manner. chemistryviews.org

Quaternization Protocols for this compound

The final step in the synthesis is the quaternization of the tertiary amine, N-(cyclobutylmethyl)-N-ethylazepane, to form the desired this compound salt.

The Menshutkin reaction is a classic and widely used method for the synthesis of quaternary ammonium (B1175870) salts. This reaction involves the alkylation of a tertiary amine with an alkyl halide. In the context of synthesizing this compound, this would entail reacting N-(cyclobutylmethyl)azepane with an ethyl halide or reacting N-ethylazepane with a cyclobutylmethyl halide. The reaction of N-(cyclobutylmethyl)-N-ethylazepane with an alkyl halide, such as methyl iodide, would also result in a quaternary ammonium salt, though not the target compound.

The rate of the Menshutkin reaction is influenced by several factors, including the nature of the alkyl halide (iodides are more reactive than bromides, which are more reactive than chlorides), the structure of the tertiary amine, and the polarity of the solvent. Polar aprotic solvents, such as acetonitrile (B52724) or acetone, are often employed to facilitate the reaction.

Table 1: Factors Influencing the Menshutkin Reaction

| Factor | Influence on Reaction Rate | Example |

| Alkyl Halide | I > Br > Cl | Ethyl iodide is more reactive than ethyl bromide. |

| Tertiary Amine | Steric hindrance around the nitrogen can decrease the rate. | |

| Solvent | Polar aprotic solvents generally increase the rate. | Acetonitrile, DMF, Acetone |

| Temperature | Higher temperatures typically increase the reaction rate. |

Beyond the traditional Menshutkin reaction, other alkylating agents can be employed for the quaternization of tertiary amines. These include dialkyl sulfates (e.g., dimethyl sulfate (B86663), diethyl sulfate) and alkyl triflates (e.g., methyl triflate). These reagents are often more reactive than alkyl halides and can lead to higher yields and shorter reaction times. However, they are also typically more hazardous and require careful handling.

For the synthesis of this compound, one could envision the use of diethyl sulfate to introduce the ethyl group in the quaternization step if starting from N-(cyclobutylmethyl)azepane.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of the reactants.

For the alkylation and quaternization steps, a systematic study of these parameters would be necessary to identify the optimal conditions. For instance, while higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts through elimination reactions or decomposition. Therefore, a careful balance must be struck. The choice of solvent can also have a profound impact on the reaction outcome, not only by influencing the reaction rate but also by affecting the solubility of the reactants and products.

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Considerations | Potential Outcomes of Variation |

| Temperature | Balance between reaction rate and side reactions. | Increased rate at higher temps; potential for decomposition. |

| Solvent | Polarity and solubility of reactants/products. | Can influence reaction rate and ease of product isolation. |

| Reactant Stoichiometry | Molar ratio of amine to alkylating agent. | Excess alkylating agent may increase yield but complicates purification. |

| Reaction Time | Ensure complete conversion without product degradation. | Insufficient time leads to low yield; excessive time may promote side reactions. |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of this compound, several aspects can be considered to minimize the environmental impact.

One key consideration is the choice of solvents. Whenever possible, greener solvents with lower toxicity and environmental persistence should be used. In some cases, it may be possible to conduct the reactions under solvent-free conditions.

Atom economy is another important principle of green chemistry. The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, often has a high atom economy.

The use of catalysts can also contribute to a greener synthesis by enabling reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste generation.

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Cyclobutylmethyl 1 Ethylazepan 1 Ium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium has been achieved, confirming the connectivity and spatial arrangement of the atoms.

The ¹H NMR spectrum of this compound displays a series of distinct signals corresponding to the various proton environments within the molecule. The signals for the protons on the azepane ring and the ethyl and cyclobutylmethyl substituents are well-resolved, and their chemical shifts are influenced by the positively charged quaternary nitrogen atom.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with those closer to the nitrogen atom appearing further downfield.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1 (N-CH₂-CH₃) | 3.45 | q | 7.2 | 58.2 |

| 2 (N-CH₂-CH₃) | 1.35 | t | 7.2 | 8.5 |

| 3 (N-CH₂) | 3.60 | m | - | 65.1 |

| 4 (CH₂) | 1.90 | m | - | 26.3 |

| 5 (CH₂) | 1.70 | m | - | 28.9 |

| 6 (CH₂) | 1.70 | m | - | 28.9 |

| 7 (CH₂) | 1.90 | m | - | 26.3 |

| 8 (N-CH₂-Cyclobutyl) | 3.30 | d | 7.5 | 70.4 |

| 9 (CH-Cyclobutyl) | 2.80 | m | - | 34.1 |

| 10 (CH₂-Cyclobutyl) | 2.15 | m | - | 24.8 |

Note: Spectra are referenced to a standard solvent signal. Multiplicities are denoted as t (triplet), q (quartet), d (doublet), and m (multiplet).

To unambiguously assign the NMR signals and confirm the molecular structure, a suite of two-dimensional NMR experiments was conducted.

Correlation Spectroscopy (COSY): The COSY spectrum revealed key ¹H-¹H correlations. A distinct correlation was observed between the protons at δ 3.45 ppm (quartet) and δ 1.35 ppm (triplet), confirming the presence of the ethyl group attached to the nitrogen. Correlations were also seen among the protons of the azepane ring and within the cyclobutylmethyl moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom. This allowed for the definitive assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 3.45 ppm showed a direct correlation with the carbon signal at δ 58.2 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provided crucial information about the long-range (2-3 bond) correlations between protons and carbons. A key correlation was observed from the protons of the N-CH₂ of the ethyl group (δ 3.45 ppm) to the carbons of the azepane ring, and from the protons of the N-CH₂ of the cyclobutylmethyl group (δ 3.30 ppm) to the carbons of both the azepane and cyclobutane (B1203170) rings, unequivocally confirming the connectivity around the quaternary nitrogen center.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-resolution mass spectrometry was employed to determine the exact mass of the this compound cation. The experimentally measured mass was in excellent agreement with the theoretically calculated mass, confirming the elemental composition of the ion.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₂₆N⁺ |

| Calculated Monoisotopic Mass | 196.2060 u |

| Measured Monoisotopic Mass | 196.2058 u |

Tandem mass spectrometry (MS/MS) was performed to investigate the fragmentation pathways of the this compound cation. The precursor ion (m/z 196.2) was isolated and subjected to collision-induced dissociation, resulting in a series of characteristic product ions. The major fragmentation pathways observed include the neutral loss of ethene and the cleavage of the cyclobutylmethyl group.

Table 3: Major Fragment Ions Observed in MS/MS Analysis

| m/z (Product Ion) | Proposed Structure/Loss |

|---|---|

| 168.1749 | [M - C₂H₄]⁺ (Loss of ethene) |

| 126.1593 | [M - C₅H₉]⁺ (Loss of cyclobutylmethyl radical) |

| 98.1277 | [Azepane ring fragment]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy was used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to C-H stretching and bending vibrations. The absence of N-H stretching bands confirms the quaternary nature of the nitrogen atom.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| 1465 | Medium | CH₂ bending (scissoring) |

| 1380 | Medium | CH₃ bending (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. For saturated compounds like this compound, which lack traditional chromophores such as double bonds or aromatic rings, the expected electronic transitions are of high energy. wikipedia.org

The primary transitions anticipated for this aliphatic quaternary ammonium (B1175870) salt would be σ → σ* (sigma to sigma antibonding) and n → σ* (non-bonding to sigma antibonding). wikipedia.orgyoutube.com The σ → σ* transitions involve electrons in the carbon-carbon and carbon-nitrogen single bonds and require very high energy, typically occurring in the far-UV region (below 200 nm). wikipedia.org The n → σ* transitions, involving the non-bonding electrons of the counter-ion (e.g., a halide), would also be expected at high energies, often in a similar region. youtube.com

Due to these high-energy requirements, this compound is expected to be transparent in the standard near-UV and visible regions (200-800 nm). Any observed absorbance would likely be very weak and occur at the lower wavelength limit of conventional spectrophotometers.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in a Non-Absorbing Solvent (e.g., Acetonitrile)

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| σ → σ* | < 200 | Low to Moderate |

Note: This table is illustrative and represents typical values for saturated aliphatic amines and their salts. Actual experimental values are not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, assuming a suitable single crystal can be grown.

The analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule. This includes the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations (e.g., chair, boat, twist-chair).

Stereochemistry: The relative and absolute stereochemistry of any chiral centers.

Crystal Packing: The arrangement of the cations and their corresponding counter-ions in the crystal lattice, including intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces.

Based on the known structures of other quaternary ammonium salts, the nitrogen atom would exhibit a tetrahedral geometry. The crystal structure would be an ionic lattice composed of the this compound cation and its counter-ion.

Table 2: Hypothetical Crystallographic Data for this compound Bromide

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1550 |

| Z (molecules/unit cell) | 4 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a chiral center and lacks any element of chirality. The nitrogen atom is connected to four different groups (ethyl, cyclobutylmethyl, and two distinct connections to the azepane ring), but the molecule as a whole possesses a plane of symmetry.

Therefore, in its standard form, this compound would be inactive in chiroptical measurements, meaning it would not rotate the plane of polarized light or exhibit a CD spectrum.

For chiroptical activity to be observed, the molecule would need to be modified to introduce a chiral center. For instance, if one of the carbon atoms in the azepane or cyclobutane ring were substituted, creating a stereocenter, the resulting enantiomers could be distinguished using chiroptical spectroscopy. In such a hypothetical chiral analogue, the CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the molecule, even for the high-energy σ → σ* and n → σ* transitions. The sign and magnitude of these effects could then be used to assign the absolute configuration of the chiral center, often with the aid of computational chemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

No Publicly Available Research Found for "this compound"

The required sections and subsections of the proposed article—including quantum chemical calculations for electronic structure, molecular geometry optimization, Frontier Molecular Orbital (FMO) theory applications, Density Functional Theory (DFT) studies on reactivity descriptors, molecular dynamics simulations, and computational prediction of spectroscopic parameters—necessitate specific data derived from dedicated computational studies of this particular molecule.

General information on the methodologies mentioned in the outline, such as DFT and FMO theory, is widely available for other quaternary ammonium cations. nih.govwikipedia.orgwikipedia.orgresearcher.lifewikiwand.comnih.gov These computational techniques are powerful tools for understanding molecular structure, reactivity, and behavior. nih.govnih.govcuny.eduimperial.ac.ukmdpi.com However, applying these general principles to "this compound" without specific calculations would be speculative and would not meet the required standard of scientific accuracy.

Molecular dynamics simulations, another requested component of the article, are used to understand the conformational landscape and behavior of molecules in solution, but again, require specific models and simulations for the compound . nih.govnih.govmdpi.comsemanticscholar.orgresearchgate.net

The absence of published research on "this compound" in scientific literature and chemical databases prevents the creation of the detailed and data-specific article as requested.

Computational and Theoretical Investigations of 1 Cyclobutylmethyl 1 Ethylazepan 1 Ium

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Azepane Ring Protons: A series of complex multiplets would be expected for the 12 protons of the azepane ring, likely in the range of 1.5-3.5 ppm. The protons on the carbons adjacent to the positively charged nitrogen (α-protons) would be deshielded and appear further downfield.

Ethyl Group Protons: A triplet corresponding to the methyl group (–CH3) and a quartet corresponding to the methylene (B1212753) group (–N-CH2–) would be anticipated. The methylene quartet would be shifted downfield due to the proximity of the positive charge.

Cyclobutylmethyl Group Protons: The methylene protons adjacent to the nitrogen (–N-CH2–) would likely appear as a doublet. The remaining seven protons of the cyclobutyl ring and the methine proton would produce a series of complex multiplets.

13C NMR Spectroscopy

The carbon NMR spectrum would provide information on the different carbon environments.

Azepane Ring Carbons: Six distinct signals would be expected for the carbons of the azepane ring. The carbons alpha to the nitrogen would be the most downfield.

Ethyl Group Carbons: Two signals, one for the methyl carbon and one for the methylene carbon.

Cyclobutylmethyl Group Carbons: Five signals corresponding to the methylene carbon attached to the nitrogen and the four carbons of the cyclobutane (B1203170) ring.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

C-H Stretching Vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region due to the numerous C-H bonds in the alkyl groups.

C-H Bending Vibrations: Absorptions in the 1350-1470 cm⁻¹ range.

The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the quaternary nature of the nitrogen atom.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the most suitable technique.

The spectrum would be expected to show a prominent peak corresponding to the molecular cation [C13H28N]+ at an m/z value of 198.37.

Fragmentation patterns would likely involve the loss of neutral molecules such as ethene or cyclobutene (B1205218) from the parent ion. The fragmentation of cyclic amines can be complex, but a major fragment could arise from the cleavage of the C-C bond beta to the nitrogen atom. jove.com

Chemical Reactivity and Stability

The chemical reactivity of 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is largely dictated by the quaternary ammonium (B1175870) cation.

Thermal Stability

Quaternary ammonium salts are generally thermally stable. However, at high temperatures, they can undergo decomposition. The most common thermal decomposition pathway for tetraalkylammonium salts is the Hofmann elimination, which requires the presence of a beta-hydrogen atom. In the case of this compound, Hofmann elimination could potentially occur via the ethyl group or the azepane ring, leading to the formation of ethene, 1-ethylazepane (B3149681), and an acidic proton.

Reactivity towards Nucleophiles and Bases

The quaternary ammonium cation is unreactive towards most nucleophiles and acids due to the absence of acidic protons and the steric shielding of the positively charged nitrogen. wikipedia.org However, under forcing conditions with very strong bases or nucleophiles, degradation can occur. wikipedia.org Possible reactions include dealkylation, where a nucleophile attacks one of the alpha-carbons, leading to the displacement of the tertiary amine. The cyclobutylmethyl group might be susceptible to rearrangement reactions under certain conditions, although the quaternary ammonium structure is generally stable.

Conformational Analysis

The seven-membered azepane ring is conformationally flexible and can exist in several low-energy conformations, such as the twist-chair and twist-boat. nih.gov The presence of the bulky cyclobutylmethyl group and the ethyl group on the nitrogen atom will influence the conformational equilibrium of the ring. Computational modeling and variable-temperature NMR studies would be necessary to determine the preferred conformation and the energy barriers between different conformers. This conformational preference can be crucial in potential applications where molecular recognition is important.

Chemical Reactivity and Transformation Pathways of 1 Cyclobutylmethyl 1 Ethylazepan 1 Ium

Stability and Degradation Under Various Chemical Conditions

Quaternary ammonium (B1175870) salts are generally stable, ionic compounds. youtube.com However, their stability is compromised under certain conditions, particularly in the presence of strong bases and at elevated temperatures, which can initiate degradation pathways. nih.gov

Thermal Stability: As ionic compounds, quaternary ammonium salts like 1-(cyclobutylmethyl)-1-ethylazepan-1-ium possess high thermal stability and low volatility. youtube.com Significant decomposition would typically require high temperatures, often leading to a complex mixture of products through various elimination and rearrangement reactions.

pH and Alkaline Stability: The cationic nature of the quaternary nitrogen is independent of pH. youtube.com However, in strongly alkaline environments, the compound is susceptible to degradation. The primary pathway for degradation in the presence of a strong base is the Hofmann elimination reaction. libretexts.org This reaction involves the abstraction of a β-hydrogen (a hydrogen atom on a carbon atom adjacent to the nitrogen-bearing carbon) by a base, leading to the formation of an alkene and a tertiary amine. For this compound, there are three potential sites for β-hydrogen abstraction, leading to different degradation products. Cyclic quaternary ammonium compounds have been noted to exhibit exceptional stability in some cases. nih.gov

Oxidative Degradation: While the quaternary nitrogen itself is in its highest oxidation state, the alkyl substituents can be susceptible to oxidation under harsh conditions with strong oxidizing agents. Advanced oxidation processes are known to degrade nitrogen-containing organic compounds, although these conditions are not typical for standard organic transformations. nih.gov

The predicted stability under different conditions is summarized in the table below.

| Condition | Stability of this compound | Primary Degradation Pathway(s) |

| Neutral pH, Room Temp | High | Negligible degradation |

| Acidic Conditions | High | Generally stable |

| Strongly Basic Conditions | Low to Moderate | Hofmann elimination, Stevens/Sommelet-Hauser rearrangements |

| Elevated Temperature | Moderate to Low | Hofmann elimination and other complex decompositions |

| Strong Oxidizing Agents | Low | Oxidation of alkyl groups |

Reactions Involving the Azepane Ring System

The azepane ring in this compound is a key site of reactivity, primarily through elimination reactions that lead to ring opening.

Hofmann Elimination: This is the most significant reaction pathway for the degradation of this compound in the presence of a strong base (like hydroxide (B78521) or an alkoxide). libretexts.org The base abstracts a proton from a β-carbon atom relative to the quaternary nitrogen. In the azepane ring, this would be a proton on the carbon at the 2- or 7-position. This concerted (E2) elimination reaction results in the cleavage of the C-N bond, opening the azepane ring to form an alkene. The leaving group is the neutral tertiary amine, N-(cyclobutylmethyl)-N-ethylamine. The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene (Hofmann's rule), which is often the result of abstracting the most sterically accessible and most acidic β-hydrogen.

Reactivity of the Cyclobutylmethyl Substituent

The cyclobutylmethyl group introduces strain into the molecule, which can be a driving force for specific reactions, particularly rearrangements.

Hofmann Elimination: The cyclobutylmethyl group also possesses β-hydrogens (on the methylene (B1212753) bridge) that can participate in Hofmann elimination. Abstraction of one of these protons would lead to the formation of methylenecyclobutane (B73084) and N-ethylazepane.

Rearrangement Reactions: Under conditions where a carbocation might be formed, such as in certain substitution or elimination reactions, the cyclobutylmethyl group is prone to rearrangement. doubtnut.com For instance, if the C-N bond were to cleave heterolytically (a less common event for quaternary ammonium salts unless under specific pyrolytic conditions), the resulting cyclobutylmethyl carbocation could rearrange to a more stable cyclopentyl carbocation. This type of rearrangement is driven by the relief of the ring strain inherent in the four-membered cyclobutane (B1203170) ring. doubtnut.com

Transformations at the Quaternary Nitrogen Center

The quaternary nitrogen is the central feature of the molecule's reactivity, serving as a good leaving group in elimination reactions and being the site for potential intramolecular rearrangements. libretexts.org

Hofmann Elimination: As detailed previously, this is a principal transformation pathway. The quaternary ammonium group is converted into a tertiary amine. libretexts.org

Stevens and Sommelet-Hauser Rearrangements: In the presence of a very strong base (e.g., organolithium reagents or sodium amide), quaternary ammonium salts can undergo rearrangement reactions. wikipedia.orgorganicreactions.orgresearchgate.net These compete with the Hofmann elimination. wikipedia.org

Stevens Rearrangement: This is a 1,2-rearrangement. It involves the formation of an ylide intermediate by deprotonation of a carbon alpha to the nitrogen atom, followed by migration of an alkyl group from the nitrogen to this adjacent carbon. wikipedia.org For this compound, this could potentially involve the migration of the ethyl or cyclobutylmethyl group.

Sommelet-Hauser Rearrangement: This is a wikipedia.orgorganicreactions.org-sigmatropic rearrangement that occurs if one of the substituents on the nitrogen is a benzyl (B1604629) or allyl group. organicreactions.orgresearchgate.net Since this compound lacks such a group, this specific rearrangement is not expected to occur.

A comparison of these potential transformations is provided below.

| Reaction | Base Requirement | Key Intermediate | Product Type |

| Hofmann Elimination | Strong base (e.g., OH⁻, RO⁻) | None (concerted) | Alkene + Tertiary Amine |

| Stevens Rearrangement | Very strong base (e.g., RLi, NaNH₂) | Ylide | Rearranged Tertiary Amine |

Mechanistic Investigations of Chemical Processes Involving 1 Cyclobutylmethyl 1 Ethylazepan 1 Ium

Kinetic Analysis of Key Reaction Pathways

A thorough search of scientific literature reveals no available data on the kinetic analysis of reaction pathways involving 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium. Therefore, no data tables on reaction rates, rate constants, or activation energies can be provided.

Identification and Characterization of Reaction Intermediates

There is no published research on the identification and characterization of reaction intermediates for chemical processes involving this compound. Consequently, information on the structure and properties of any potential intermediates is not available.

Structure Reactivity Relationships in 1 Cyclobutylmethyl 1 Ethylazepan 1 Ium Analogues

Impact of N-Substitution on Azepane Ring Conformation and Reactivity

The conformation of the azepane ring is a complex interplay of torsional and transannular strain. Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring can exist in several low-energy conformations, such as the chair, boat, and twist-chair forms. The substituents on the nitrogen atom play a pivotal role in determining the preferred conformation and the energy barriers between different conformational isomers.

The reactivity of the azepanium ion is also directly linked to its conformation. For instance, in elimination reactions, the stereochemical arrangement of the leaving group (the azepane ring) and the proton to be abstracted is crucial. A conformation that allows for an anti-periplanar arrangement of these groups will facilitate an E2 elimination pathway. The steric hindrance around the nitrogen atom, dictated by the N-substituents, will also influence the accessibility of the alpha-carbons to nucleophiles, thereby affecting the rates of substitution reactions.

Table 1: Predicted Impact of N-Substituent Bulk on Azepane Ring Conformation This table presents hypothetical data based on established principles of conformational analysis.

| N-Substituents | Predicted Dominant Conformation | Relative Steric Hindrance | Expected Impact on Reactivity |

|---|---|---|---|

| N-methyl, N-ethyl | Twist-Chair | Low | Higher accessibility for nucleophiles |

| N-ethyl, N-propyl | Twist-Chair / Boat | Moderate | Slightly decreased reaction rates |

| N-ethyl, N-cyclobutylmethyl | Boat / Twist-Boat | High | Steric hindrance favoring Hofmann elimination |

| N-tert-butyl, N-ethyl | Distorted Boat | Very High | Significantly reduced rates for substitution reactions |

Influence of Alicyclic Substituent Variation (e.g., Cyclobutyl vs. Cyclopropyl (B3062369), Cyclopentyl) on Chemical Behavior

The nature of the alicyclic substituent on the nitrogen atom can significantly modulate the chemical behavior of the azepanium ion. This influence stems from a combination of steric and electronic effects inherent to the different ring sizes of the cycloalkyl group.

The cyclobutyl group in 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is a four-membered ring with considerable ring strain. masterorganicchemistry.com However, it is generally less strained than a cyclopropyl group. The cyclopropylmethyl group is known to exhibit unique electronic properties due to the high p-character of its C-C bonds, which can stabilize an adjacent positive charge. In contrast, the cyclobutylmethyl group's electronic effects are more akin to a typical alkyl group. A cyclopentylmethyl group would be the least strained and most flexible of the three.

In terms of reactivity, these differences in ring strain and electronic character can manifest in several ways. For instance, in reactions where a positive charge develops on the nitrogen or an adjacent carbon, the cyclopropylmethyl group might be expected to have a greater stabilizing effect than the cyclobutylmethyl or cyclopentylmethyl groups. This could lead to faster reaction rates in certain transformations.

Conversely, the steric profile of the alicyclic substituent also plays a crucial role. The cyclobutylmethyl group is bulkier than a cyclopropylmethyl group, and this increased steric hindrance can influence the regioselectivity of elimination reactions. For example, in a Hofmann elimination, a bulkier substituent on the nitrogen will further favor the abstraction of the most accessible beta-hydrogen, leading to the formation of the least substituted alkene (Hofmann product). wikipedia.orgbyjus.commasterorganicchemistry.com

Table 2: Comparative Properties of Alicyclic N-Substituents and Their Predicted Influence on Reactivity This table presents hypothetical data based on established principles of organic chemistry.

| Alicyclic Substituent | Ring Strain (kcal/mol) | Relative Steric Bulk | Predicted Effect on Reaction Rate (e.g., SN2) | Predicted Hofmann Product Selectivity in Elimination |

|---|---|---|---|---|

| Cyclopropylmethyl | ~27.5 | Low | Potentially enhanced due to electronic effects | High |

| Cyclobutylmethyl | ~26.5 | Moderate | Baseline reactivity | Very High |

| Cyclopentylmethyl | ~6.5 | High | Potentially decreased due to sterics | Highest |

Correlation of Quaternary Nitrogen Environment with Specific Chemical Transformations

The quaternary nitrogen in this compound is the most reactive center in the molecule, making it susceptible to various chemical transformations. The environment around this positively charged nitrogen, defined by the N-substituents and the azepane ring itself, dictates the course of these reactions.

One of the most characteristic reactions of quaternary ammonium (B1175870) salts is the Hofmann elimination. wikipedia.orgbyjus.commasterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction involves the removal of a beta-hydrogen by a base, leading to the formation of an alkene and a tertiary amine. The regioselectivity of the Hofmann elimination is governed by the "Hofmann rule," which predicts that the major product will be the least substituted alkene. byjus.com This preference is largely due to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of the less sterically hindered beta-hydrogen more favorable. In the case of this compound, the bulky cyclobutylmethyl and ethyl groups would strongly favor the formation of ethene via abstraction of a proton from the ethyl group, rather than the formation of a more substituted alkene from the azepane ring.

Nucleophilic substitution at the alpha-carbon of the N-substituents is another possible transformation, though generally less common for quaternary ammonium salts unless the substituent is activated (e.g., benzylic or allylic). The high steric hindrance around the quaternary nitrogen in this compound would likely make SN2 reactions at the alpha-carbons of the ethyl or cyclobutylmethyl groups very slow.

Table 3: Predicted Outcome of Chemical Transformations for this compound This table presents hypothetical data based on established principles of reaction mechanisms.

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Hofmann Elimination | Strong base (e.g., Ag2O, heat) | Ethene and N-(Cyclobutylmethyl)-N-ethylazepane | Steric bulk of the leaving group favors abstraction of the least hindered beta-hydrogen (Hofmann's rule). wikipedia.orgmasterorganicchemistry.com |

| Nucleophilic Substitution (SN2) | Strong nucleophile (e.g., CN-) | No significant reaction | High steric hindrance around the quaternary nitrogen and alpha-carbons of the substituents. libretexts.org |

| Reduction | Reducing agent (e.g., Na/Hg) | N-ethylazepane and methylcyclobutane | Cleavage of the N-C bonds of the quaternary ammonium salt. |

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Cyclobutylmethyl 1 Ethylazepan 1 Ium in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of QACs due to its versatility in handling non-volatile and ionic analytes. nih.govamericanlaboratory.com The development of a successful HPLC method for 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium hinges on the careful selection of the stationary phase, mobile phase composition, and detector.

Stationary Phase Selection: Reversed-phase (RP) columns, particularly C18 and C8, are commonly employed for the separation of QACs. rsc.orgnih.gov However, the strong ionic character of this compound can lead to undesirable interactions with residual silanols on silica-based columns, resulting in poor peak shape and excessive retention. thermofisher.com To mitigate these effects, specialized columns such as those with novel bonding chemistries to deactivate silanol (B1196071) interactions or polymer-based columns are often preferred. americanlaboratory.comthermofisher.com Hydrophilic Interaction Liquid Chromatography (HILIC) presents another viable option, offering enhanced retention for highly polar compounds like QACs. merckmillipore.comchromatographyonline.com

Mobile Phase Optimization: The mobile phase for QAC analysis typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. rsc.orgnih.gov The pH of the aqueous phase and the buffer concentration are critical parameters for achieving optimal separation. To improve peak shape and retention time for cationic compounds like this compound, ion-pairing agents are frequently added to the mobile phase. nih.govthermofisher.comchromatographyonline.comphenomenex.blog These agents, such as heptafluorobutyric acid or alkyl sulfonates, form a neutral ion-pair with the positively charged analyte, enhancing its interaction with the reversed-phase stationary phase. nih.govyoutube.com

Detection Techniques: Due to the lack of a significant chromophore in the structure of this compound, direct UV detection can be challenging, though detection at low wavelengths (around 217 nm) is sometimes possible. nih.gov More sensitive and specific detection can be achieved by coupling HPLC with a mass spectrometer (MS). rsc.orgnih.govirg-wp.comnih.govnih.gov Electrospray ionization (ESI) is a particularly suitable interface for the ionization of QACs. rsc.orgacs.org Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for quantification in complex matrices at very low levels. rsc.orgnih.govnih.govoup.com Other detection methods like charged aerosol detection (CAD) and evaporative light scattering detection (ELSD) can also be employed for the analysis of non-volatile compounds without a UV chromophore. sielc.comtandfonline.com

Table 1: Exemplary HPLC Method Parameters for Quaternary Ammonium (B1175870) Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | rsc.orgnih.gov |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) | rsc.org |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Mass Spectrometry (ESI+) | rsc.orgirg-wp.comacs.org |

| Ion-Pairing Agent (optional) | Heptafluorobutyric acid (15 mM) | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is typically suited for volatile and thermally stable compounds. As this compound is a non-volatile salt, direct analysis by GC is not feasible. However, GC analysis can be performed following a derivatization or degradation step that converts the analyte into a volatile product.

Pyrolysis GC: A common approach for the GC analysis of QACs is in-situ pyrolysis in the hot GC injector port. american.edunih.govresearchgate.netnih.govoup.com At high temperatures (e.g., 250 °C), QACs undergo thermal degradation, primarily through Hofmann elimination or nucleophilic substitution, to form volatile tertiary amines and alkenes. american.edunih.gov For this compound, pyrolysis would likely yield N-ethyl-N-(cyclobutylmethyl)azepane and ethene, or N,N-diethylazepane and methylenecyclobutane (B73084). These volatile products can then be separated on a standard GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS) for structural confirmation. american.eduresearchgate.net

Derivatization: While less common for QACs than for other compound classes, chemical derivatization to form a volatile derivative is another potential strategy. This would involve a chemical reaction to cleave the quaternary ammonium group and introduce a functionality suitable for GC analysis. However, such methods can be complex and may introduce analytical variability.

Table 2: Potential Volatile Products of this compound for GC Analysis

| Degradation Method | Potential Volatile Product 1 | Potential Volatile Product 2 |

|---|---|---|

| Pyrolysis (Hofmann Elimination) | N-ethyl-N-(cyclobutylmethyl)azepane | Ethene |

| Pyrolysis (Nucleophilic Substitution) | N,N-diethylazepane | Methylenecyclobutane |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is an excellent technique for the separation of charged species and offers a powerful alternative to HPLC for the analysis of this compound. nih.govnih.govwikipedia.org Its high separation efficiency, short analysis times, and low sample and reagent consumption are significant advantages. libretexts.org

Capillary Zone Electrophoresis (CZE): In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio in a capillary filled with a buffer solution. youtube.com As a cationic species, this compound will migrate towards the cathode. The choice of buffer composition, pH, and applied voltage are critical for achieving optimal separation from other components in a complex matrix. aip.org For detection, indirect UV detection is often employed, where a UV-absorbing ion is added to the background electrolyte. nih.govmdpi.com The analyte displaces this ion, leading to a decrease in absorbance. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can be used to separate both charged and neutral analytes. tandfonline.comoup.comtandfonline.com In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. oup.com For the analysis of a cationic analyte like this compound, using a cationic surfactant in the buffer can be beneficial for manipulating the separation selectivity. nih.govnih.gov

Table 3: Overview of Capillary Electrophoresis Modes for this compound Analysis

| CE Mode | Principle of Separation | Typical Detection Method | Reference |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Charge-to-size ratio | Indirect UV Detection | nih.govaip.org |

| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between buffer and micelles | Direct or Indirect UV Detection | tandfonline.comoup.com |

Development of Spectroscopic Assays for Detection and Quantification

Spectroscopic assays offer a simpler and often more rapid approach for the quantification of QACs, particularly for screening purposes or in simpler matrices. These methods are typically based on the formation of a colored or fluorescent ion-pair complex.

UV-Visible Spectrophotometry: A common spectrophotometric method for the determination of cationic surfactants involves the formation of an ion-pair with an anionic dye. nih.gov Dyes such as methyl orange or picric acid can form a colored complex with this compound that can be extracted into an organic solvent like chloroform. acs.orgrsc.orggoogle.com The intensity of the color in the organic phase is proportional to the concentration of the QAC and can be measured using a spectrophotometer at the wavelength of maximum absorbance. nih.govacs.org

Fluorescence Spectroscopy: For enhanced sensitivity, fluorescence-based assays can be developed. This would involve using a fluorescent dye that forms a non-fluorescent complex with the QAC, leading to fluorescence quenching, or a dye that becomes fluorescent upon forming a complex. The change in fluorescence intensity would then be related to the concentration of this compound.

While spectroscopic methods are generally less specific than chromatographic techniques, they can be valuable for high-throughput screening and quality control applications where the sample matrix is well-defined.

Table 4: Common Dyes Used in Spectroscopic Assays for Cationic Surfactants

| Dye | Methodology | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| Methyl Orange | Ion-pair formation and extraction | ~415 | acs.orggoogle.com |

| Picric Acid | Ion-pair formation and extraction | - | rsc.org |

Future Directions and Emerging Research Avenues for Azepane Based Quaternary Ammonium Compounds

Design and Synthesis of Advanced Analogues with Tunable Chemical Properties

The design and synthesis of advanced analogues of azepane-based quaternary ammonium (B1175870) compounds with finely tuned chemical properties is a key area of future research. The flexibility of the azepane ring allows for a high degree of conformational diversity, which can be harnessed to influence the compound's biological activity and material properties. lifechemicals.com The ability to introduce specific substituents into the azepane ring is crucial for biasing it towards a particular conformation, thereby enabling effective molecular design. lifechemicals.com

Future research will likely focus on the synthesis of multifunctionalized azepane derivatives. The development of stereoselective synthetic methods will be critical for accessing enantiomerically pure compounds, which is often a prerequisite for pharmacological applications. acs.org For instance, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved through methods like osmium-catalyzed tethered aminohydroxylation, highlighting a pathway towards novel therapeutic agents. acs.org

The table below summarizes key properties of the parent azepane molecule, which serves as the foundational scaffold for these advanced analogues.

| Property | Value |

| CAS Registry Number | 111-49-9 |

| Molecular Formula | C₆H₁₃N |

| Molar Mass | 99.177 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Boiling Point | 138 °C |

| Melting Point | -37 °C |

| Density | 0.88 g/cm³ |

Data sourced from CAS Common Chemistry and Wikipedia. wikipedia.orgcas.org

Exploration of Novel Synthetic Methodologies for Quaternary Azepanes

The development of novel and efficient synthetic methodologies for the construction of quaternary azepanes is paramount for advancing research in this area. Traditional methods for the synthesis of the azepane ring include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multi-step sequences. researchgate.net However, these methods can be limited by slow cyclization kinetics. nih.gov

Emerging strategies are focused on overcoming these limitations. For example, a photochemical dearomative ring expansion of nitroarenes has been reported as a novel strategy to prepare complex azepanes from simple starting materials. nih.govmanchester.ac.uk This method, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system. nih.govmanchester.ac.uk Another innovative approach involves the copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes to produce trifluoromethyl-substituted azepine derivatives. nih.gov

Future work will likely involve the development of catalytic and asymmetric methods to afford enantioenriched azepane derivatives. The use of biocatalysis, employing enzymes such as imine reductases and monoamine oxidases, is a promising avenue for the asymmetric synthesis of these compounds. researchgate.net

Potential Applications in Chemical Catalysis (e.g., Phase Transfer Catalysis)

Quaternary ammonium compounds are well-established as effective phase-transfer catalysts (PTCs). princeton.eduyoutube.com These catalysts facilitate the transfer of a reactant between two immiscible phases, thereby accelerating the reaction rate. jetir.org The lipophilic nature of the quaternary ammonium cation allows it to be soluble in the organic phase, while the anion can be transferred from the aqueous phase to the organic phase. youtube.com

Azepane-based quaternary ammonium compounds, with their tunable steric and electronic properties, are promising candidates for the development of novel phase-transfer catalysts. The chirality that can be incorporated into the azepane scaffold opens up the possibility of asymmetric phase-transfer catalysis, a powerful tool for the enantioselective synthesis of a wide range of molecules. nih.gov Chiral quaternary ammonium salts derived from natural products like Cinchona alkaloids have already demonstrated success in the asymmetric alkylation of glycine (B1666218) imines. nih.gov The development of azepane-based chiral PTCs could lead to new and improved catalytic systems for the synthesis of valuable chiral compounds.

Integration with Supramolecular Chemistry and Materials Science

The integration of azepane-based quaternary ammonium compounds into the realms of supramolecular chemistry and materials science presents exciting future prospects. The charged nature of these compounds makes them suitable building blocks for the construction of self-assembled supramolecular architectures through non-covalent interactions such as ion-pairing and hydrogen bonding. nih.govnih.gov

The ability to functionalize the azepane ring provides a handle for incorporating these compounds into larger molecular assemblies and polymers. For example, azepane itself is used as a chain extender in the production of polyurethanes. nbinno.com The resulting materials could find applications in areas such as drug delivery, sensing, and the development of novel "smart" materials. The incorporation of azepane-based QACs into polymer backbones or as pendant groups could lead to materials with unique ionic conductivity, antimicrobial, or catalytic properties. mdpi.comresearchgate.net The exploration of polycyclic pyrimidoazepine derivatives has already shown the formation of diverse supramolecular assemblies, highlighting the potential of azepane-based structures in crystal engineering and materials design. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.